molecular formula C27H18N2O4 B537674 2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid

2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid

Cat. No. B537674
M. Wt: 434.4 g/mol
InChI Key: MWPPELUBOBZLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC127133 is a novel inhibitor of the second bromodomain (BD2) of the BET family protein BRD2.

Scientific Research Applications

Tyrosinase Inhibitors

Biphenyl-based compounds, including 2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid, have shown significant anti-tyrosinase activities. These compounds have been synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme related to pigmentation disorders, suggesting their potential use in treatments for such conditions (Kwong et al., 2017).

Antimicrobial and Antioxidant Properties

A study on various derivatives of 2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid revealed promising antimicrobial and antioxidant properties. Some of these derivatives exhibited notable antifungal and antibacterial activity against various microorganisms, as well as significant DPPH radical scavenging abilities, indicating their potential as antimicrobial and antioxidant agents (Raghavendra et al., 2017).

Biological Activity of N-Substituted Derivatives

N-substituted derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have found that certain derivatives exhibit good to moderate antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007).

Esterification Catalysis

Research into the use of related compounds as catalysts for the esterification of carboxylic acids has shown that certain derivatives can be efficient and selective in this process. This suggests potential applications in chemical synthesis and industrial processes (Won et al., 2007).

Synthesis of Novel Derivatives

Further research has focused on the synthesis of novel derivatives of 2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid and their characterization. These studies are crucial in understanding the compound's potential applications in various fields, including medicinal chemistry (Patel, Malik, & Bhatt, 2009).

properties

Product Name

2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid

Molecular Formula

C27H18N2O4

Molecular Weight

434.4 g/mol

IUPAC Name

2-[2-[(6-Oxo-5H-phenanthridin-3-yl)carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C27H18N2O4/c30-25(21-10-4-1-7-17(21)18-8-3-6-12-23(18)27(32)33)28-16-13-14-20-19-9-2-5-11-22(19)26(31)29-24(20)15-16/h1-15H,(H,28,30)(H,29,31)(H,32,33)

InChI Key

MWPPELUBOBZLKD-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=CC=C1C2=CC=CC=C2C(NC(C=C3N4)=CC=C3C5=C(C=CC=C5)C4=O)=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O)NC2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC127133;  NSC-127133;  NSC 127133

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid
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2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid
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2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid
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2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid
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2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid
Reactant of Route 6
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2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid

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